1-(4-butylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-Butylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is notable for its unique structure, which combines a triazole ring with a thiazole moiety and a butyl-substituted phenyl group. Such compounds are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-butylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the 1,2,3-triazole core through a Huisgen cycloaddition reaction, also known as the “click” reaction, between an azide and an alkyne. The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Industrial Production Methods: For industrial-scale production, the synthesis would be optimized for yield and purity, often involving automated synthesis equipment and stringent reaction control. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Purification steps such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Butylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the thiazole or phenyl rings.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, targeting specific functional groups like the carboxamide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the phenyl ring and the triazole moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine: In biological and medicinal research, 1-(4-butylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is investigated for its potential pharmacological properties. Compounds with similar structures have shown activities such as antimicrobial, antifungal, and anticancer effects .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism by which 1-(4-butylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide exerts its effects is often related to its ability to interact with biological macromolecules. The triazole and thiazole rings can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially inhibiting or modulating their function. This compound may target specific enzymes or receptors, disrupting key biological pathways involved in disease processes.
Comparison with Similar Compounds
1-(4-Butylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Lacks the thiazole moiety, which may reduce its biological activity.
1-(4-Butylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide, potentially altering its reactivity and biological properties.
Uniqueness: The combination of the triazole and thiazole rings in 1-(4-butylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide provides a unique scaffold that can interact with multiple biological targets, enhancing its potential as a versatile pharmacophore.
Properties
IUPAC Name |
1-(4-butylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-3-4-5-13-6-8-14(9-7-13)22-12(2)15(20-21-22)16(23)19-17-18-10-11-24-17/h6-11H,3-5H2,1-2H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNIQQVXGCJCCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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